molecular formula C12H17Br B6156921 1-(2-bromoethyl)-4-tert-butylbenzene CAS No. 56829-61-9

1-(2-bromoethyl)-4-tert-butylbenzene

Cat. No.: B6156921
CAS No.: 56829-61-9
M. Wt: 241.2
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Description

1-(2-Bromoethyl)-4-tert-butylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a tert-butyl group and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-tert-butylbenzene can be synthesized through the bromination of 4-tert-butylstyrene. The reaction typically involves the addition of hydrogen bromide to the double bond of 4-tert-butylstyrene in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like n-heptane, and the conditions are optimized to achieve a high yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is scaled up to ensure efficient production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium thiolate in ethanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Products include amines, ethers, and thioethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the ethyl derivative of the original compound.

Scientific Research Applications

1-(2-Bromoethyl)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-tert-butylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction reactions by interacting with nucleophiles, oxidizing agents, or reducing agents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Lacks the tert-butyl group, leading to different reactivity and applications.

    4-tert-Butylbenzyl bromide: Has a similar structure but with a benzyl bromide group instead of a bromoethyl group.

Uniqueness: 1-(2-Bromoethyl)-4-tert-butylbenzene is unique due to the presence of both the tert-butyl and bromoethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

56829-61-9

Molecular Formula

C12H17Br

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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